molecular formula C17H21N3O2S B2456866 (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine CAS No. 2034996-97-7

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2456866
CAS No.: 2034996-97-7
M. Wt: 331.43
InChI Key: MJHYLIOPAFQKSR-JLHYYAGUSA-N
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Description

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a styrylsulfonyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Styrylsulfonyl Group Introduction: The styrylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound might be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine
  • (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(benzylsulfonyl)piperidine

Uniqueness

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine is unique due to the presence of both the styrylsulfonyl and pyrazolyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-19-12-9-17(18-19)16-8-5-11-20(14-16)23(21,22)13-10-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHYLIOPAFQKSR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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